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Compound of Interest

Compound Name: Remdesivir impurity 9-d4

Cat. No.: B12425209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Remdesivir impurity 9-
d4, a critical reference standard in the development and quality control of the antiviral drug

Remdesivir. This document outlines the expected analytical data for a certificate of analysis,

details experimental protocols for its use, and illustrates relevant workflows and relationships

through logical diagrams.

Introduction
Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of

various viral infections.[1] The manufacturing process of complex molecules like Remdesivir

can result in the formation of several impurities, which must be carefully monitored and

controlled to ensure the safety and efficacy of the final drug product.[2] Remdesivir impurity
9-d4 is a deuterium-labeled version of a known impurity and serves as an indispensable tool

for the accurate quantification of its non-labeled counterpart in analytical testing.[3] Deuterated

compounds are considered the gold standard for use as internal standards in quantitative

bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due

to their near-identical physicochemical properties to the analyte of interest.[1]

Data Presentation: Certificate of Analysis
A Certificate of Analysis (CoA) for Remdesivir impurity 9-d4 provides essential data on its

identity, purity, and quality. While specific values may vary between batches and suppliers, a
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typical CoA would include the following quantitative data, presented here in a structured format

for clarity.

Table 1: General Information

Parameter Specification

Product Name Remdesivir impurity 9-d4

Molecular Formula C₂₇H₃₁D₄N₆O₈P

Molecular Weight 606.61 g/mol

CAS Number
Not available (NA) for the deuterated form. The

non-labeled form is 1911578-75-0.[3]

Intended Use Internal standard for quantitative analysis

Table 2: Analytical Data
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Test Method Specification Result

Identity

¹H NMR (Internal Method) Conforms to structure Conforms

Mass Spectrometry ESI-MS
Expected Mass:

606.61

Observed Mass:

[Typical value, e.g.,

606.6]

Purity

HPLC (Internal Method) ≥ 98.0%
[Typical value, e.g.,

99.5%]

Isotopic Purity Mass Spectrometry
≥ 99% Deuterium

incorporation

[Typical value, e.g.,

99.2%]

Physical Properties

Appearance Visual
White to off-white

solid
Conforms

Solubility (Internal Method) Soluble in DMSO Conforms

Experimental Protocols
The use of Remdesivir impurity 9-d4 as an internal standard is crucial for accurate

quantification of the corresponding impurity in Remdesivir drug substance and formulated

products. Below are detailed methodologies for its application in a typical analytical workflow.

Preparation of Stock and Working Solutions
Stock Solution (1 mg/mL):

Accurately weigh approximately 1 mg of Remdesivir impurity 9-d4 and transfer it to a 1

mL volumetric flask.

Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile.

Sonicate for 5 minutes to ensure complete dissolution.
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Store the stock solution at -20°C.

Working Internal Standard Solution (10 µg/mL):

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

Dilute to the mark with the mobile phase to be used in the analytical method.

This working solution is added to all samples (calibration standards, quality controls, and

unknowns) to ensure a consistent concentration of the internal standard.

HPLC-MS/MS Method for Impurity Quantification
This protocol outlines a general method for the quantification of Remdesivir impurities using

Remdesivir impurity 9-d4 as an internal standard. Method optimization and validation are

essential for specific applications.

Chromatographic Conditions:

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping

up to elute the analytes of interest, followed by a column wash and re-equilibration.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:
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Remdesivir Impurity 9 (Analyte): [Precursor Ion] > [Product Ion] (To be determined

based on the specific impurity structure)

Remdesivir Impurity 9-d4 (Internal Standard): [Precursor Ion + 4 Da] > [Product Ion]

(The precursor ion will be 4 Da higher than the analyte due to the deuterium labeling).

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage,

source temperature, gas flows).

Sample Preparation:

Prepare a series of calibration standards by spiking known concentrations of the non-

labeled Remdesivir impurity 9 into a blank matrix.

To each calibration standard, quality control sample, and unknown sample, add a fixed

volume of the Working Internal Standard Solution (10 µg/mL).

Perform any necessary sample cleanup, such as protein precipitation for biological

matrices or simple dilution for drug substance analysis.[5]

Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte for the

calibration standards.

Determine the concentration of Remdesivir impurity 9 in the unknown samples by

interpolating their analyte/internal standard peak area ratios from the calibration curve.

Mandatory Visualizations
Diagram 1: Quality Control Workflow for Remdesivir
Impurities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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